molecular formula C11H13N3O B1613319 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile CAS No. 939986-84-2

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile

Cat. No.: B1613319
CAS No.: 939986-84-2
M. Wt: 203.24 g/mol
InChI Key: BAUHNANVWDYGQN-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. It is a derivative of isonicotinonitrile and features a piperidine ring with a hydroxyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with 4-hydroxypiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products

    Oxidation: Formation of 2-(4-oxopiperidin-1-yl)isonicotinonitrile.

    Reduction: Formation of 2-(4-hydroxypiperidin-1-yl)isonicotinamide.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile
  • 2-(4-Hydroxypiperidin-1-yl)benzonitrile
  • 2-(4-Hydroxypiperidin-1-yl)pyridinonitrile

Uniqueness

2-(4-Hydroxypiperidin-1-yl)isonicotinonitrile is unique due to its specific structure, which combines a piperidine ring with a hydroxyl group and an isonicotinonitrile moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-1-4-13-11(7-9)14-5-2-10(15)3-6-14/h1,4,7,10,15H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHNANVWDYGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640936
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-84-2
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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